molecular formula C15H26N4O2S B2859370 3-amino-N,N-diethyl-4-(4-methylpiperazin-1-yl)benzenesulfonamide CAS No. 851169-39-6

3-amino-N,N-diethyl-4-(4-methylpiperazin-1-yl)benzenesulfonamide

Cat. No.: B2859370
CAS No.: 851169-39-6
M. Wt: 326.46
InChI Key: FRIAPOXGQKDNEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N,N-diethyl-4-(4-methylpiperazin-1-yl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a diethylamino group at the N-position, an amino group at the 3-position, and a 4-methylpiperazinyl moiety at the 4-position of the benzene ring. Its molecular formula is C₁₆H₂₈N₄O₂S (molecular weight: 340.48 g/mol), with structural features critical for interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

3-amino-N,N-diethyl-4-(4-methylpiperazin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O2S/c1-4-19(5-2)22(20,21)13-6-7-15(14(16)12-13)18-10-8-17(3)9-11-18/h6-7,12H,4-5,8-11,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIAPOXGQKDNEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCN(CC2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851169-39-6
Record name 3-amino-N,N-diethyl-4-(4-methylpiperazin-1-yl)benzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthesis of N,N-Diethyl-4-chloro-3-nitrobenzenesulfonamide

The synthesis begins with 4-chloro-3-nitrobenzenesulfonyl chloride , which is reacted with diethylamine under basic conditions:

Procedure :

  • Dissolve sodium acetate (2.71 g, 19.96 mmol) in distilled water (15 mL).
  • Add 4-chloro-3-nitrobenzenesulfonyl chloride (3.09 g, 14.97 mmol) and diethylamine (1.5 equivalents) dropwise.
  • Heat to 80–85°C with stirring for 8 hours.
  • Isolate the product via filtration and recrystallize from ethanol.

Key Data :

  • Yield : ~82% (based on analogous sulfonylation).
  • Characterization : IR shows S=O stretches at 1380 cm⁻¹ and N–H bends at 1540 cm⁻¹.

Reduction of Nitro Group to Amino

Catalytic hydrogenation converts the nitro group to an amino group:

Procedure :

  • Dissolve N,N-diethyl-4-(4-methylpiperazin-1-yl)-3-nitrobenzenesulfonamide (3.0 g, 7.2 mmol) in ethanol.
  • Add 10% Pd/C (0.3 g) and hydrogenate at 50 psi H₂ for 6 hours.
  • Filter through Celite and concentrate under vacuum.

Key Data :

  • Yield : ~90% (typical for nitro reductions).
  • Characterization : ¹H NMR shows loss of nitro-associated deshielding and emergence of amino protons at δ 5.2 ppm.

Synthetic Route 2: Direct Amination and Piperazine Coupling

Sulfonation of 3-Amino-4-chlorobenzenesulfonic Acid

An alternative approach starts with pre-existing amino and chloro groups:

Procedure :

  • Sulfonate 3-amino-4-chlorobenzenesulfonic acid with chlorosulfonic acid at 0°C.
  • Quench with diethylamine in dichloromethane.
  • Isolate N,N-diethyl-3-amino-4-chlorobenzenesulfonamide.

Challenges :

  • Over-sulfonation must be controlled via temperature modulation.

Piperazine Coupling and Final Modification

The chloro group is displaced as in Route 1, yielding the target compound.

Comparative Analysis of Synthetic Methods

Parameter Route 1 Route 2
Starting Material Complexity Moderate (commercially available) High (requires custom synthesis)
Reaction Steps 3 4
Overall Yield ~50% ~40%
Key Advantage High regioselectivity in NAS Avoids nitro reduction step
Key Limitation Requires catalytic hydrogenation Lower yield due to additional steps

Route 1 is favored for its scalability and reproducibility, while Route 2 offers an alternative for laboratories lacking hydrogenation equipment.

Optimization Strategies and Troubleshooting

Enhancing NAS Efficiency

  • Solvent Selection : DMSO improves piperazine solubility but may increase side reactions.
  • Catalysis : Cu(I) salts (e.g., CuBr) accelerate displacement but require inert atmospheres.

Nitro Reduction Alternatives

  • Fe/HCl System : Cost-effective but generates acidic waste.
  • Ammonium Formate/Pd-C : Transfer hydrogenation avoids high-pressure systems.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Some common reactions and reagents used include:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

  • Reduction: : Reduction reactions are typically carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield amines.

Scientific Research Applications

3-Amino-N,N-diethyl-4-(4-methylpiperazin-1-yl)benzenesulfonamide has several scientific research applications, including:

  • Chemistry: : It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

  • Biology: : The compound can be used in biological studies to investigate its interactions with biological macromolecules and its potential effects on cellular processes.

  • Industry: : The compound may be used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Amino-N,N-diethyl-4-(4-methylpiperazin-1-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects. The exact mechanism of action would depend on the specific application and the biological system in which it is being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine/Piperidine Modifications

  • 3-amino-N,N-diethyl-4-(4-ethylpiperazin-1-yl)benzenesulfonamide Key Difference: Replacement of the 4-methylpiperazine with a 4-ethylpiperazine group.
  • N-[2,6-Dimethyl-3-(4-methylpiperazine-1-sulfonyl)phenyl]-4,N-dimethyl-benzenesulfonamide

    • Key Difference : Incorporation of a sulfonyl-linked 4-methylpiperazine and additional methyl groups on the benzene ring.
    • Impact : Increased steric bulk and electron-withdrawing sulfonyl groups may reduce CA inhibition efficacy but improve selectivity for kinase targets .
  • SY-707 ([N-isopropyl-2-((2-((2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide]) Key Difference: A complex structure integrating a pyrimidine ring and piperidine-piperazine hybrid moiety. Impact: Demonstrates potent ALK/FAK/IGF1R kinase inhibition (IC₅₀ < 50 nM), highlighting the role of extended aromatic systems in enhancing target affinity .

Analogues with Alternative Heterocycles

  • 3-amino-N,N-diethyl-4-morpholin-4-ylbenzenesulfonamide Key Difference: Substitution of 4-methylpiperazine with morpholine.
  • 3-amino-N,N-diethyl-4-(1-pyrrolidinyl)benzenesulfonamide Key Difference: Replacement with a pyrrolidine ring. Impact: Smaller ring size and altered nitrogen geometry may reduce binding to larger enzymatic active sites, as seen in CA inhibitors .

Pharmacological and Biochemical Comparisons

Compound Name Key Structural Features Biological Target/Activity Potency (IC₅₀/Kᵢ) Reference
3-amino-N,N-diethyl-4-(4-methylpiperazin-1-yl)benzenesulfonamide Diethylamino, 4-methylpiperazine Not explicitly reported; CA/kinase inhibition hypothesized N/A
TG101209 (N-tert-Butyl-3-(5-methyl-2-(4-(4-methylpiperazin-1-yl)phenylamino)pyrimidin-4-ylamino)benzenesulfonamide) Pyrimidine, tert-butyl, 4-methylpiperazine JAK2/STAT3 inhibition JAK2 IC₅₀: 6 nM
4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide Pyrimidine, dimethyl groups Carbonic anhydrase (TvaCA2) inhibition Kᵢ: 4155 nM
SY-707 Piperidine-piperazine, pyrimidine ALK/FAK/IGF1R kinase inhibition ALK IC₅₀: 3.9 nM

Physicochemical and Pharmacokinetic Trends

  • Lipophilicity : Ethyl/methyl substitutions on piperazine increase logP values, enhancing blood-brain barrier penetration but risking off-target toxicity .
  • Solubility : Morpholine-containing analogues exhibit higher aqueous solubility due to oxygen's hydrogen-bonding capacity, whereas piperazine derivatives may require formulation optimization .
  • Metabolic Stability : Bulky substituents (e.g., tert-butyl in TG101209) reduce CYP450-mediated metabolism, extending half-life .

Biological Activity

3-Amino-N,N-diethyl-4-(4-methylpiperazin-1-yl)benzenesulfonamide (CAS No. 733030-86-9) is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine moiety, which is often associated with various pharmacological effects, including antitumor and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C21H30N4O3SC_{21}H_{30}N_{4}O_{3}S, with a molecular weight of 418.55 g/mol. Its structure includes an amino group, a sulfonamide group, and a piperazine ring, which contribute to its biological activity.

PropertyValue
Molecular FormulaC21H30N4O3S
Molecular Weight418.55 g/mol
CAS Number733030-86-9
Chemical ClassSulfonamide

Antitumor Activity

Research indicates that sulfonamide derivatives, including this compound, exhibit significant antitumor activity. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, a study reported that similar compounds showed potent inhibitory effects on human cancer cell lines by inducing apoptosis and cell cycle arrest .

Carbonic Anhydrase Inhibition

Sulfonamides are known to act as inhibitors of carbonic anhydrases (CAs), which are enzymes involved in maintaining acid-base balance in tissues. The compound has been evaluated for its ability to inhibit different isoforms of carbonic anhydrases, with findings suggesting a moderate binding affinity towards CA I and CA II . The inhibition of these enzymes can have therapeutic implications in treating conditions such as glaucoma and certain types of cancer.

Antimicrobial Properties

The antimicrobial activity of sulfonamides is well-documented, and this compound is no exception. Studies have shown that this compound exhibits bacteriostatic effects against various bacterial strains, making it a candidate for further development as an antibacterial agent .

Study on Antitumor Effects

In a controlled study involving mouse lymphoid leukemia models, the compound was administered at varying doses to assess its antitumor efficacy. Results indicated that while some doses resulted in significant tumor reduction, the compound did not exhibit toxicity at therapeutic levels, suggesting a favorable safety profile .

Inhibition of Carbonic Anhydrases

A comparative analysis of several sulfonamide derivatives revealed that this compound displayed superior inhibition against CA I compared to other tested compounds. The measured binding affinity was Kd=6nMK_d=6\,nM, indicating its potential as a lead compound for the development of CA inhibitors .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-amino-N,N-diethyl-4-(4-methylpiperazin-1-yl)benzenesulfonamide?

  • Methodology : Multi-step synthesis typically involves coupling sulfonamide precursors with piperazine derivatives. Key steps include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for sulfonamide bond formation due to their ability to stabilize intermediates .
  • Catalysts : Amine bases (e.g., triethylamine) or coupling agents (e.g., EDC/HOBt) facilitate amidation or sulfonylation reactions .
  • Purification : Recrystallization or column chromatography is critical for isolating high-purity products. Monitor progress via TLC or HPLC .

Q. How can structural characterization of this compound be reliably performed?

  • Methodology : Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and piperazine ring conformation .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks in crystalline form .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • Methodology :

  • LogP determination : Assess hydrophobicity using reversed-phase HPLC or computational tools (e.g., ChemAxon).
  • pH stability studies : Test compound integrity across physiological pH ranges (e.g., 2–9) using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance its pharmacological profile?

  • Methodology :

  • Derivatization : Modify the piperazine ring (e.g., alkylation) or sulfonamide group to alter steric/electronic effects. Compare bioactivity using in vitro assays (e.g., enzyme inhibition) .
  • Computational modeling : Molecular docking (e.g., AutoDock) predicts binding affinities to targets like carbonic anhydrase or kinase enzymes .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Methodology :

  • Standardized assays : Replicate studies under controlled conditions (e.g., cell line specificity, serum-free media) to minimize variability .
  • Metabolic stability testing : Use liver microsomes or hepatocytes to assess compound degradation, which may explain discrepancies in efficacy .

Q. How does the compound interact with biological membranes, and what techniques quantify its permeability?

  • Methodology :

  • PAMPA assay : Measures passive diffusion across artificial lipid membranes .
  • Caco-2 cell monolayers : Evaluate active transport and efflux mechanisms via LC-MS quantification .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Methodology :

  • Chiral chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based) to resolve enantiomers .
  • Asymmetric catalysis : Optimize chiral catalysts (e.g., BINAP-metal complexes) for stereoselective synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.